molecular formula C24H16F5NO4 B557854 Fmoc-Ala-OPfp CAS No. 86060-86-8

Fmoc-Ala-OPfp

Cat. No. B557854
CAS RN: 86060-86-8
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-NSHDSACASA-N
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Description

Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS) as a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues .


Synthesis Analysis

Fmoc-Ala-OPfp is synthesized for use in solid-phase peptide synthesis (SPPS). The process involves the formation of a pentafluorophenyl ester for the coupling of alanine amino-acid residues . The synthesis of Fmoc-Ala-OPfp is potentially useful for proteomics studies .


Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OPfp is C24H16F5NO4, and it has a molar mass of 477.38 g/mol . Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Chemical Reactions Analysis

Fmoc-Ala-OPfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . Fmoc-Ala-OPfp has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .


Physical And Chemical Properties Analysis

Fmoc-Ala-OPfp is a white to light yellow powder . It has a melting point of 170-185 °C . It is soluble in DMF .

Scientific Research Applications

  • O-Glycopeptide Synthesis : Fmoc-AA-OPfp is used in the high-yield, stereoselective synthesis of O-glycopeptides, demonstrating over 90% yield in target O-glycopeptide production. This method is noted for its rapidity and stereoselectivity, making it suitable for routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Self-Assembling Biomaterials : In the development of soft biomaterials, Fmoc-conjugated peptides like Fmoc-Ala-Lac have been found to self-assemble into nanostructures despite lacking β-sheet-like amide-amide hydrogen bonding. This property is crucial for understanding the assembly and mechanical properties of biomaterials for potential biomedical applications (Eckes et al., 2014).

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Ala-OPfp plays a role in the solid-phase synthesis of glycopeptides, such as those derived from RNA-polymerase II and mammalian neurofilaments. This synthesis method proves advantageous in terms of yield and efficiency (Meinjohanns et al., 1995).

  • Peptide Synthesis Optimization : Fmoc protection, used in solid-phase synthesis of peptides like [Ala8]-dynorphin A, is an example of how Fmoc-Ala-OPfp can be employed in the synthesis of complex peptides with sensitive side-chain residues (Solé & Bárány, 1992).

  • Glycopeptide Synthesis for Medical Research : The use of Fmoc-Asp(OPfp)-O t Bu in synthesizing Nβ-glycosides of Fmoc-Asn-OH has applications in solid-phase synthesis of glycopeptides, contributing to advancements in medical research (Ürge et al., 1991).

  • Glycopeptide Library Synthesis : Fmoc-Ala-OPfp derivatives are used in creating glycopeptide libraries for screening and analysis in research, facilitating the rapid identification of active glycopeptides (Hilaire et al., 1998).

  • Analytical Chemistry Applications : Fmoc-AA-OPfp compounds are used in high-performance liquid chromatography for amino acid analysis in biological materials, showcasing its versatility in analytical applications (Fürst et al., 1990).

  • Synthesis of Phosphopeptides : Nα-Fmoc-TyrtBu)-OPfp is used for synthesizing phosphopeptides, showcasing its utility in the preparation of tyrosine phosphorylated peptides, essential in various biological processes (Krog-Jensen, Christensen, & Meldal, 2004).

  • Self-Assembled Photonic Arrays : Fmoc-modified amino acids, such as Fmoc-Dip, have been used to create self-assembled photonic arrays with unique optical properties, demonstrating the potential of Fmoc-modified peptides in material science (Arnon et al., 2018).

  • Synthesis of Opioid Glycopeptides : Fmoc chemistry is employed in the synthesis of opioid glycopeptides, highlighting its role in the creation of biologically active compounds with potential therapeutic applications (Tomatis et al., 1997).

Safety And Hazards

Fmoc-Ala-OPfp can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters . The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453673
Record name Fmoc-Ala-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-OPfp

CAS RN

86060-86-8
Record name Fmoc-Ala-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-alanin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
D Gallo, F Jacquemotte, A Cleeren, I Laïos… - Molecular and cellular …, 2007 - Elsevier
… 302 A 303 NSLALSLT 311 ) and ERα17pGG (sequence: P 295 LMIKRSG 302 G 303 NSLALSLT 311 ) were synthesized according to the same procedure using Fmoc-Ala-OPfp or Fmoc…
Number of citations: 36 www.sciencedirect.com
A Thaler, D Seebach, F Cardinaux - Helvetica chimica acta, 1991 - Wiley Online Library
… The resins were transferred into 4 flasks and Fmoc-Ala-OPfp (105 mg, 0.22 mmol) in 3 ml of solvent (A : DMF/CH2C12 1 : 1 ; B : 0 . 4 ~ LiCl in DMF/CH,Cl2 1 : 1 ; C: DMPU; D : 0 . 4 ~ …
Number of citations: 98 onlinelibrary.wiley.com
AR Katritzky, L Urogdi, A Mayence - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… the synthesized a-amino-N-acylglycines for peptide synthesis was tested by reaction of amino acid (13) with fluorenylmethoxycarbonylalanine pentafluorophenyl ester (Fmoc-Ala-OPFP) …
Number of citations: 14 pubs.rsc.org
D Louis, J Bernillon, JO Paı̈sse, JM Wallach - Journal of Chromatography …, 1999 - Elsevier
… Fmoc-Ala-resin amide was prepared by coupling a resin amide (0.5 mequiv./g) and Fmoc-Ala-OPfp (excess five-fold) in the presence of DMAP (0.3 M) and HOBt (0.3 M) in DMF. The …
Number of citations: 14 www.sciencedirect.com
L Casella, L De Gioia, GF Silvestri, E Monzani… - Journal of Inorganic …, 2000 - Elsevier
… H-Pro-OtBu·HCl and Fmoc-Ala-OPfp (where Fmoc is the abbreviation of 9-fluorenylmethoxycarbonyl and OPfp of pentafluorophenyl ester) were obtained from Novabiochem and used …
Number of citations: 51 www.sciencedirect.com
F Filira, L Biondi, B Scolaro, MT Foffani… - International Journal of …, 1990 - Elsevier
… ninhydrine 2~ and trinitrobenzenesulphonic acid 2s colour tests for residual amine were obtained within the first 3060 min of the acylation reaction period in the case of Fmoc-Ala-OPfp …
Number of citations: 58 www.sciencedirect.com
T Johnson, M Quibell, D Owen… - Journal of the Chemical …, 1993 - pubs.rsc.org
… H-Valyl resin was extended by a series of standard continuous flow Fmoc-Ala-OPfp-HOBt couplings until strong internal association was indicated by the spectrometric deprotection …
Number of citations: 136 pubs.rsc.org
J Bondebjerg, M Grunnet, T Jespersen… - …, 2003 - Wiley Online Library
… Fmoc-Ala-OPfp (3 equiv) was coupled onto the resin and the product washed with DMF (×5). The Fmoc group was removed and the resin was washed with DMF (×5). AcOH (325 μL, 20 …
PBW TEN KORTENAAR, J KRÜSE… - … Journal of Peptide …, 1986 - Wiley Online Library
… The tripeptide derivative 19 was prepared, in high yield, starting with the acylation of tert.butyl carbazate with Fmoc-Ala-OPfp (12) in an uncatalyzed reaction (14). The condensation of H-…
Number of citations: 17 onlinelibrary.wiley.com
A El-Faham - Letters in Peptide Science, 2000 - Springer
In the course of comparing the effectiveness ofHATU, HBTU, and phenol-based coupling reagents, suchas the pentafluorophenyl, 2-nitrophenyl, and2,4,5-trichlorophenyl uronium salts …
Number of citations: 11 link.springer.com

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